molecular formula C7H14ClF2NO B2710598 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride CAS No. 2229279-24-5

2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride

Cat. No.: B2710598
CAS No.: 2229279-24-5
M. Wt: 201.64
InChI Key: FRRHYAHSTTVPHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride is a synthetic organic compound with the molecular formula C7H13F2NO·HCl. This compound is characterized by the presence of a cyclobutyl ring substituted with a methoxy group and a difluoroethylamine moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene precursor.

    Introduction of the Methoxy Group: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Addition of the Difluoroethylamine Moiety: The difluoroethylamine group is added through a nucleophilic substitution reaction involving a difluoroethylamine precursor and the cyclobutyl intermediate.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoroethylamine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products

    Oxidation: Oxidized derivatives of the cyclobutyl ring.

    Reduction: Reduced forms of the difluoroethylamine moiety.

    Substitution: Substituted derivatives at the difluoroethylamine moiety.

Scientific Research Applications

2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The difluoroethylamine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoro-2-(3-methoxyphenyl)ethan-1-amine hydrochloride
  • 2,2-Difluoro-2-(3-methylphenyl)ethan-1-amine hydrochloride

Comparison

Compared to similar compounds, 2,2-Difluoro-2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride is unique due to the presence of the cyclobutyl ring, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

2,2-difluoro-2-(1-methoxycyclobutyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO.ClH/c1-11-6(3-2-4-6)7(8,9)5-10;/h2-5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRHYAHSTTVPHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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